BAY1143269

Kinase inhibitor selectivity MNK1 isoform targeting eIF4E phosphorylation

BAY1143269 is an orally bioavailable, ATP-competitive small molecule inhibitor of mitogen-activated protein kinase-interacting serine/threonine-protein kinase 1 (MNK1/MKNK1). It was identified through high-throughput screening and lead optimization at Bayer, where it demonstrated potent and selective inhibition of MNK1 kinase activity, leading to suppression of eukaryotic translation initiation factor 4E (eIF4E) phosphorylation at Ser209 and consequent downregulation of oncogenic proteins including survivin, Cdc25C, and cyclin B1.

Molecular Formula C31H44N4O2
Molecular Weight
Cat. No. B1574163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY1143269
SynonymsBAY1143269;  BAY 1143269;  BAY-1143269.; Unknown
Molecular FormulaC31H44N4O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

BAY1143269 for MNK1-Selective Translational Inhibition: Procurement-Relevant Baseline Data


BAY1143269 is an orally bioavailable, ATP-competitive small molecule inhibitor of mitogen-activated protein kinase-interacting serine/threonine-protein kinase 1 (MNK1/MKNK1) . It was identified through high-throughput screening and lead optimization at Bayer, where it demonstrated potent and selective inhibition of MNK1 kinase activity, leading to suppression of eukaryotic translation initiation factor 4E (eIF4E) phosphorylation at Ser209 and consequent downregulation of oncogenic proteins including survivin, Cdc25C, and cyclin B1 . The compound is one of only three MNK inhibitors to have entered clinical trials for solid cancers, alongside tomivosertib (eFT508) and tinodasertib (ETC-206) .

Why Pan-MNK Inhibitors Cannot Substitute for BAY1143269 in MNK1-Driven Disease Models


Substitution of BAY1143269 with a pan-MNK1/2 inhibitor or a multi-kinase inhibitor that includes MNK in its target spectrum introduces a fundamentally different pharmacological profile. MNK1 and MNK2 play distinct biological roles: MNK2 mediates basal phosphorylation of eIF4E, whereas MNK1 drives inducible phosphorylation downstream of MAP kinase stress and mitogenic signals . BAY1143269 was specifically optimized for MNK1 selectivity (IC50 40 nM vs. MNK2 IC50 904 nM, a 22.6-fold window), whereas the most advanced alternative, eFT508 (tomivosertib), inhibits both isoforms with near-equal potency (IC50 1–2 nM) . The differential inhibition of the MNK1/eIF4E axis versus global MNK1/2 blockade translates into divergent effects on downstream oncogenic pathways, cytokine release, and potentially therapeutic index, making generic substitution scientifically unreliable without isoform-specific pharmacodynamic confirmation.

BAY1143269 Differential Evidence Guide: Head-to-Head and Cross-Study Comparator Data


MNK1 vs. MNK2 Isoform Selectivity: BAY1143269 Compared with eFT508 and ETC-206

BAY1143269 demonstrates a 22.6-fold selectivity for MNK1 over MNK2, in contrast to the clinical-stage comparators eFT508 (tomivosertib) and ETC-206 (tinodasertib), which are essentially equipotent dual MNK1/2 inhibitors . A review explicitly notes: 'Two recent reports on Mnk1/2 inhibitors (BAY 1143269 inhibits only Mnk1, while eFT508 inhibits both Mnk1 and Mnk2)' . This isoform selectivity profile is pharmacologically relevant because MNK1 and MNK2 have non-redundant functions in regulating eIF4E-driven translation.

Kinase inhibitor selectivity MNK1 isoform targeting eIF4E phosphorylation

Kinome-Wide Selectivity: BAY1143269 Off-Target Profile Across 395 Kinases

When profiled against a panel of 395 kinases, BAY1143269 displays similar binding potency to only 4 off-target kinases, the most notable being PIM1 (IC50 = 518 nM) . By comparison, eFT508 at 1 µM hits 2 off-target kinases (DRAK1/STK17A IC50 = 130 nM; CLK4 IC50 = 790 nM), while ETC-206 inhibits only 2 kinases by >65% at 1 µM against a panel of 104 kinases . Although the panel sizes differ, BAY1143269's 4/395 hit rate (approximately 1% of the kinome) places it among highly selective MNK-directed chemical probes . The PIM1 off-target activity at roughly 13-fold higher IC50 than the primary MNK1 target provides a quantifiable selectivity window for cellular studies.

Kinome selectivity profiling Off-target kinase screening Chemical probe specificity

In Vivo Monotherapy Efficacy: BAY1143269 Tumor Growth Inhibition in Preclinical Xenograft Models

BAY1143269 demonstrates significant monotherapy tumor growth inhibition in multiple xenograft models. At an oral dose of 200 mg/kg once daily in mice and 70 mg/kg in rats, statistically significant tumor growth reduction was observed in NSCLC, colorectal cancer, and melanoma models . Combination treatment with docetaxel produced additive efficacy, leading to partial responses in Lu7558 and A549 NSCLC models, stable disease in Lu7187 and Lu7166 models, or significant delay in tumor regrowth after treatment cessation versus chemotherapy alone . The glioblastoma xenograft study independently confirmed significant tumor growth reduction without observable toxicity following oral BAY1143269 administration .

In vivo xenograft efficacy NSCLC PDX models Oral bioavailability

Anti-Angiogenic Activity in Glioblastoma: BAY1143269 Vascular Phenotype Differentiation

BAY1143269 was independently identified as an angiogenesis inhibitor in glioblastoma models, where it inhibited capillary network formation of patient-derived glioblastoma microvascular endothelial cells (GMECs), particularly at the early stage of tubular structure formation . The compound also inhibited GMEC migration and proliferation and induced apoptosis. Mechanistically, BAY1143269 suppressed eIF4E phosphorylation and reduced expression of oncogenic proteins involved in cell cycle progression, epithelial-mesenchymal transition (EMT), and pro-survival signaling. Additionally, it reduced VEGF levels in both tumor cells and culture medium, demonstrating a dual effect on tumor cell-intrinsic signaling and the pro-angiogenic microenvironment . This vascular phenotype has not been reported for eFT508 or ETC-206 in glioblastoma models, representing a potentially unique application domain for BAY1143269.

Glioblastoma angiogenesis eIF4E signaling Anti-angiogenic therapy

BAY1143269 Optimal Application Scenarios for Preclinical and Translational MNK1 Research


MNK1-Specific Signaling Pathway Dissection Without MNK2 Confounding

BAY1143269 is the appropriate tool compound for studies requiring pharmacological dissection of MNK1-specific versus MNK2-specific functions. With a 22.6-fold selectivity window (MNK1 IC50 40 nM vs. MNK2 IC50 904 nM), cellular treatment at concentrations between approximately 50–300 nM will achieve >90% MNK1 inhibition while largely sparing MNK2, enabling clean interpretation of MNK1-dependent eIF4E phosphorylation and downstream oncogenic protein expression . This is not achievable with eFT508 or ETC-206, which inhibit both isoforms within a 2-fold window and cannot be dose-adjusted to achieve isoform selectivity .

Translational Research in Non-Small Cell Lung Cancer (NSCLC) with Combination Chemotherapy

BAY1143269 has validated in vivo efficacy in NSCLC cell line-derived and patient-derived xenograft models, both as monotherapy and in combination with docetaxel, where additive efficacy produced partial responses and delayed tumor regrowth . This body of evidence, coupled with the Phase I clinical trial evaluating BAY1143269 in combination with intravenous docetaxel in advanced solid tumors (NCT02439346) , positions the compound for translational studies exploring MNK1 inhibition as a chemotherapy-sensitizing strategy. Researchers investigating taxane-based combination regimens should select BAY1143269 over unstudied MNK inhibitor comparators that lack this combination validation dataset.

Glioblastoma Angiogenesis and Tumor Microenvironment Studies

BAY1143269 is the only MNK inhibitor with published evidence of anti-angiogenic activity in patient-derived glioblastoma microvascular endothelial cells (GMECs), where it inhibits capillary network formation, migration, and proliferation while inducing apoptosis . The compound's ability to reduce VEGF secretion from tumor cells and suppress CD31-positive microvascular density in xenograft tumors establishes a multi-pronged anti-angiogenic mechanism . Glioblastoma researchers studying the MNK1-eIF4E-VEGF axis or evaluating anti-angiogenic combination strategies should select BAY1143269 specifically, as no equivalent vascular biology dataset exists for eFT508 or ETC-206 in this disease context.

Kinome-Selective Chemical Probe for High-Confidence Target Deconvolution

With only 4 off-target kinases identified across a 395-kinase panel and a defined 12.95-fold selectivity margin over the nearest off-target PIM1 (IC50 518 nM) , BAY1143269 meets the criteria for a high-quality chemical probe in MNK1-dependent target validation studies. This quantifiable selectivity profile enables researchers to attribute cellular phenotypes to MNK1 inhibition with higher confidence than would be possible using inhibitors with broader or less-characterized off-target profiles . Procurement for chemical biology and phenotypic screening campaigns should prioritize BAY1143269 when the experimental objective demands a well-annotated selectivity fingerprint against the kinome.

Quote Request

Request a Quote for BAY1143269

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.